molecular formula C22H14F3NO5 B607567 富那派特 CAS No. 1259933-16-8

富那派特

货号 B607567
CAS 编号: 1259933-16-8
分子量: 429.35
InChI 键: NEBUOXBYNAHKFV-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Funapide, also known as TV-45070 and XEN402, is a novel analgesic agent under development for the treatment of a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, postherpetic neuralgia, and erythromelalgia, as well as dental pain .


Synthesis Analysis

The synthesis of Funapide involves an asymmetric aldol reaction, catalyzed by a common bifunctional thiourea structure . A study showed that swapping the thiourea unit of the catalyst for a tailored squaramide group provides an equally active, but more selective, catalyst for this aldol reaction .


Molecular Structure Analysis

Funapide is a 3,3’-spirocyclic oxindole . Its molecular formula is C22H14F3NO5 . The exact mass is 429.08 and the molecular weight is 429.350 .


Chemical Reactions Analysis

Funapide acts as a small-molecule Nav1.7 and Nav1.8 voltage-gated sodium channel blocker . This action is crucial for its analgesic effects.


Physical And Chemical Properties Analysis

Funapide has a molecular formula of C22H14F3NO5 and a molecular weight of 429.35 . More detailed physical and chemical properties may be found in the Material Safety Data Sheet .

科学研究应用

  1. 基因和蛋白质分析工具:FunSpec 是一种基于网络的工具,有助于对基因和蛋白质组进行统计评估,这可应用于包括药物研究和分子生物学在内的各个领域。此工具可能有助于探索富那派特的遗传方面作用或靶向特征 (Robinson et al., 2002).

  2. 教育和学习方法:一项关于在学生性格形成中基于科学方法应用趣味学习的研究表明了在教育中运用引人入胜且互动式方法的重要性。这个概念可能与关于药物机制或药理学的教育计划相关,可能包括富那派特 (Sari, Usmaidar, & Suci, 2022).

  3. 研究中的伦理考量:在国际人类基因组计划的背景下讨论的伦理和科学的整合对于任何药物研究至关重要,包括涉及富那派特的研究。本文重点介绍了在基因组研究中考虑社会和伦理方面的重要性 (Foster, 2004).

  4. 群体遗传学和药理学研究:POPRES 项目是群体、疾病和药理学遗传学研究的资源,可能与理解富那派特如何与不同群体中的遗传变异相互作用有关 (Nelson et al., 2008).

  5. 科学教学材料:一项研究中探索的趣味科学教学材料的开发可能与教育有关富那派特等药物有关 (Pursitasari, Suhardi, & Putikah, 2019).

  6. 一般实践中的药物相互作用:了解潜在的药物相互作用(如在一般实践中研究的那样)对于包括富那派特在内的任何药物的应用至关重要 (Bjerrum, López-Valcárcel, & Petersen, 2008).

  7. 蛋白质的功能分类:用于蛋白质系统分类的 FunCat 方案可用于对与富那派特相互作用的蛋白质进行分类 (Ruepp et al., 2004).

  8. 药物研究中的转化流行病学:流行病学在转化科学发现(包括药物开发)中的作用至关重要。此方法可用于了解富那派特在人群层面的影响 (Khoury, Gwinn, & Ioannidis, 2010).

未来方向

Funapide is currently being evaluated in humans in both oral and topical formulations . As of 2021, it has reached phase IIb clinical trials . A new formulation, FX301, which combines Funapide with a novel thermosensitive hydrogel for the treatment of postoperative pain, is also under development .

属性

IUPAC Name

(7S)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBUOXBYNAHKFV-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Funapide

CAS RN

1259933-16-8
Record name (3′S)-1′-[[5-(Trifluoromethyl)-2-furanyl]methyl]spiro[furo[2,3-f]-1,3-benzodioxole-7(6H),3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259933-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Funapide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259933168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Funapide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-((5-(trifluoromethyl)furan-2-yl)ethyl)spiro(furo(2,3-f)(1,3)benzodioxole-7,3-indol)-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUNAPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5595LHJ2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (1.0 g, 3.6 mmol), which can be prepared according to the methods disclosed in PCT Published Patent Application No. WO 2006/110917, and cesium carbonate (3.52 g, 11 mmol) in acetone (50 mL) was added 2-bromomethyl-5-trifluoromethylfuran (1.13 g, 3.9 mmol) in one portion and the reaction mixture was stirred at 55-60° C. for 16 hours. Upon cooling to ambient temperature, the reaction mixture was filtered and the filtrate was evaporated under reduced pressure. The residue was subjected to column chromatography, eluting with ethyl acetate/hexane (1/9-1/1) to afford 1′-{[5-(trifluoromethyl)furan-2-yl]methyl}spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one, i.e., the compound of formula (I), (1.17 g, 76%) as a white solid: mp 139-141° C.; 1H NMR (300 MHz, CDCl3) δ 7.32-6.97 (m, 5H), 6.72 (d, J=3.3 Hz, 1H), 6.66 (s, 1H), 6.07 (s, 1H), 5.90-5.88 (m, 2H), 5.05, 4.86 (ABq, JAB=16.1 Hz, 2H), 4.91 (d, J=9.0 Hz, 1H), 4.66 (d, J=9.0 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ 176.9, 155.7, 153.5, 148.8, 142.2, 141.9, 140.8, 140.2, 139.7, 139.1, 132.1, 129.2, 124.7, 124.1, 123.7, 121.1, 120.1, 117.6, 114.5, 114.4, 110.3, 109.7, 103.0, 101.9, 93.8, 80.0, 57.8, 36.9; MS (ES+) m/z 430.2 (M+1), 452.2 (M+23); Cal'd for C22H14F3NO6: C, 61.54%; H, 3.29%; N, 3.26%. Found: C, 61.51%; H, 3.29%; N, 3.26%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 100 L reactor was charged with spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (6.03 kg, 19.5 mol), followed by cesium carbonate (16.02 kg, 48.7 mol). Acetone (48.8 kg) was added and the resultant suspension was heated to reflux over 1 h. 2-Bromomethyl-5-(trifluoromethyl)furan (4.92 kg, 21.2 mol) was added by means of an addition funnel over a period of 2 h while the reaction mixture was maintained at reflux. The reaction mixture was stirred at reflux for a further 2 h and the acetone was removed by distillation at atmospheric pressure until 37 L of distillate had been collected. Toluene (48.8 kg) was added and the distillation was continued, first at atmospheric pressure then under reduced pressure until 37 L of distillate had been collected. Toluene (36.9 kg) was added and the distillation was continued at 54-55° C. and a pressure of 150-180 mbar until 37 L of distillate had been collected. The contents of the 100 L reactor were allowed to cool to 25° C. and toluene (40.9 kg) was added. The contents of the 100 L reactor were transferred to a 200 L reactor and deionized water (48.8 kg) was added. The stirred mixture was warmed to 39° C., the stirring was stopped and the phases were allowed to separate for 11 h. The lower phase was removed and the remaining toluene phase was subjected to distillation at 55-64° C. under a reduced pressure of 100 mbar until 18 L of distillate had been collected. The resultant solution was diluted with toluene to a total volume of 98 L. The contents of the 200 L reactor were passed through a chromatography column packed with silica gel (20 kg) and toluene (40 kg). The column was eluted with toluene such that ten 30 kg fractions were collected. The column was washed with acetone (100 kg). Fractions 2 through 10 were successively transferred to a 200 L reactor as a distillation under reduced pressure was proceeding. The contents of the reactor were adjusted with toluene to a volume of 50 L and the solution was heated to 79° C. Heptane (85 kg) was added over 15 minutes and the mixture was cooled to 10° C. over a period of 3 h. Crystallization started at an internal temperature of 56° C. The solid was collected by filtration, washed with a mixture of heptane (10.2 kg) and toluene (5.1 kg) and dried at 45-50° C. under a reduced pressure of 50 mbar over a period of 15 h to afford 1′-{[5-(trifluoromethyl)-2-furyl]methyl}spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (6.08 kg, 73%) as a colorless solid: purity (HPLC-UV at 230 nm) 99.6%; mp 139-141° C.; 1H NMR (300 MHz, CDCl3) δ7.32-6.97 (m, 5H), 6.72 (d, J=3.3 Hz, 1H), 6.66 (s, 1H), 6.07 (s, 1H), 5.90-5.88 (m, 2H), 5.05, 4.86 (ABq, JAB=16.1 Hz, 2H), 4.91 (d, J=9.0 Hz, 1H), 4.66 (d, J=9.0 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ 176.9, 155.7, 153.5, 148.8, 142.2, 141.9, 140.8, 140.2, 139.7, 139.1, 132.1, 129.2, 124.7, 124.1, 123.7, 121.1, 120.1, 117.6, 114.5, 114.4, 110.3, 109.7, 103.0, 101.9, 93.8, 80.0, 57.8, 36.9; MS (ES+) m/z 430.2 (M+1), 452.2 (M+23); Calc'd for C22H14F3NO5: C, 61.54%; H, 3.29%; N, 3.26%. Found: C, 61.51%; H, 3.29%; N, 3.26%.
Quantity
6.03 kg
Type
reactant
Reaction Step One
Quantity
16.02 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.92 kg
Type
reactant
Reaction Step Four
Quantity
48.8 kg
Type
solvent
Reaction Step Five

Citations

For This Compound
10
Citations
IG Sonsona, A Vicenzi, M Guidotti… - European Journal of …, 2022 - Wiley Online Library
… Funapide is a 3,3’‐spirocyclic oxindole with promising … target funapide intermediate. The applicability of these conditions seems limited to oxindoles bearing the 3‐substituent of funapide…
M Alsaloum, GP Higerd, PR Effraim… - Nature Reviews …, 2020 - nature.com
… benefit of treatment with topical funapide 80 . Funapide ointments were generally well … Overall, although funapide has shown some promising results in participants with IEM and …
Number of citations: 83 www.nature.com
AA Babchenko, RG Redkin, LA Schemchuk… - 2016 - dspace.nuph.edu.ua
… The study of literature dates showed that spiro-2-oxindole derivatives may be promising Nav-inhibitors, for example, funapide is a novel analgesic. As part of an ongoing work on the …
Number of citations: 0 dspace.nuph.edu.ua
Q Wu, J Huang, X Fan, K Wang, X Jin, G Huang… - Nature …, 2023 - nature.com
… , an analgesic under development funapide (XEN402) 45 , a … is insufficient to unambiguously assign funapide or DSP-2230… lidocaine and limited resolutions for funapide and DSP-2230 …
Number of citations: 7 www.nature.com
J Zhang, Y Shi, Z Huang, Y Li, B Yang, J Gong… - Nature Structural & …, 2022 - nature.com
… candidate drugs have been undergoing clinical trials such as Funapide (TV-45070, XEN402), … XEN907, a spirooxindole derivative closely related to Funapide (XEN402), showed potent …
Number of citations: 9 www.nature.com
HS Raef, M Williams, F Fedeles - Dermatologic Therapy, 2022 - Wiley Online Library
… Funapide is a novel analgesic that inhibits the Nav1.7 expressed in the peripheral nervous … double-blind phase IIa trial, funapide ointment 8% was applied to the skin twice daily for 14 or …
Number of citations: 1 onlinelibrary.wiley.com
MÁ Huerta, MM Garcia, B García-Parra… - International Journal of …, 2023 - mdpi.com
… in this systematic review is funapide, a topical selective Nav1.… funapide and placebo. However, application site-related AEs were more frequent in the placebo group than in the funapide …
Number of citations: 8 www.mdpi.com
A Carlone, L Bernardi - Physical Sciences Reviews, 2019 - degruyter.com
… In conclusion, the reported process for the synthesis of funapide 53 is the shortest synthesis reported to date, despite the use of a protecting group. All the products were directly isolated…
Number of citations: 30 www.degruyter.com
MÁ Huerta-Martínez, JMÁ García Martínez - 2023 - digibug.ugr.es
… in this systematic review is funapide, a topical selective Nav1.… funapide and placebo. However, application site-related AEs were more frequent in the placebo group than in the funapide …
Number of citations: 0 digibug.ugr.es
L Xu, X Ding, T Wang, S Mou, H Sun, T Hou - Drug discovery today, 2019 - Elsevier
… Xenon developed XEN403/TV-4507, a selective Na v 1.7 blocker as a backup candidate to funapide, for the potential treatment of pain [33]. Xenon’s collaborator Genentech, a member …
Number of citations: 39 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。